molecular formula C21H28N4O4 B5975670 N-(2,4-dimethoxyphenyl)-3-[1-(5-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]propanamide

N-(2,4-dimethoxyphenyl)-3-[1-(5-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]propanamide

Cat. No.: B5975670
M. Wt: 400.5 g/mol
InChI Key: RXKCMGZOSDCJEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-3-[1-(5-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a piperidine ring, a pyrazole moiety, and a dimethoxyphenyl group. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-[1-(5-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]propanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazole Moiety: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution or reductive amination reactions.

    Coupling with the Dimethoxyphenyl Group: The final step involves coupling the pyrazole-piperidine intermediate with the dimethoxyphenyl group using amide bond formation reactions.

Industrial Production Methods

Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-[1-(5-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-[1-(5-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    Pathways: Interference with specific biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)-3-[1-(5-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]butanamide
  • N-(2,4-dimethoxyphenyl)-3-[1-(5-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]pentanamide

Uniqueness

N-(2,4-dimethoxyphenyl)-3-[1-(5-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]propanamide is unique due to its specific structural features, such as the combination of the pyrazole and piperidine rings with the dimethoxyphenyl group. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-[1-(5-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4/c1-14-12-18(24-23-14)21(27)25-10-8-15(9-11-25)4-7-20(26)22-17-6-5-16(28-2)13-19(17)29-3/h5-6,12-13,15H,4,7-11H2,1-3H3,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKCMGZOSDCJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)N2CCC(CC2)CCC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.